molecular formula C10H14O2 B1455974 3-Oxaspiro[5.5]undec-7-en-9-one CAS No. 1159280-52-0

3-Oxaspiro[5.5]undec-7-en-9-one

Cat. No. B1455974
Key on ui cas rn: 1159280-52-0
M. Wt: 166.22 g/mol
InChI Key: SWFLJBVLNHOYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439263B2

Procedure details

0.5 ml of sulphuric acid is added to 317 mmol of tetrahydro-2H-pyran-4-carboxaldehyde and 317 mmol of methyl vinyl ketone in 500 ml of benzene. The reaction mixture is then refluxed for 3 hours, water being removed using a Dean-Stark apparatus, and then a further 317 mmol of methyl vinyl ketone are added and reflux is continued for 3 hours. The mixture is subsequently washed, dried and then concentrated, and the residue obtained is distilled to yield the expected product.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
317 mmol
Type
reactant
Reaction Step One
Quantity
317 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
317 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O:6]1[CH2:11][CH2:10][CH:9]([CH:12]=O)[CH2:8][CH2:7]1.[CH:14]([C:16]([CH3:18])=[O:17])=[CH2:15]>C1C=CC=CC=1>[CH2:10]1[C:9]2([CH2:12][CH2:18][C:16](=[O:17])[CH:14]=[CH:15]2)[CH2:8][CH2:7][O:6][CH2:11]1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
317 mmol
Type
reactant
Smiles
O1CCC(CC1)C=O
Name
Quantity
317 mmol
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
317 mmol
Type
reactant
Smiles
C(=C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
water being removed
TEMPERATURE
Type
TEMPERATURE
Details
reflux
WASH
Type
WASH
Details
The mixture is subsequently washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
DISTILLATION
Type
DISTILLATION
Details
is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1COCCC12C=CC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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